2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic psychoactive substance that has gained popularity in recent years due to its potential therapeutic applications. TFMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
The metabolism of chloroacetamide herbicides, which share structural similarities with the compound , has been extensively studied in human and rat liver microsomes. These studies are crucial for understanding the metabolic activation pathways that could lead to toxicity and carcinogenicity. For instance, compounds like acetochlor and metolachlor undergo complex metabolic transformations involving cytochrome P450 isoforms, leading to the production of potentially carcinogenic metabolites (Coleman et al., 2000).
Green Chemistry and Synthesis
Research on green synthesis methods, such as the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, demonstrates the application of novel catalysts for efficient and environmentally friendly chemical synthesis. This process highlights the importance of developing sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).
Drug Design and Pharmacological Applications
Studies on derivatives of structurally similar compounds, such as 2-(4-methoxyphenyl)ethyl acetamide, have explored their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs. This indicates the compound's relevance in designing new therapeutic agents (Saxena et al., 2009).
Material Science and Polymer Chemistry
The synthesis and analysis of copolymers incorporating methacrylate derivatives of 4-methoxyphenylacetic acid reveal applications in material science, especially for biomedical applications. These studies underscore the versatility of acetamide derivatives in creating novel materials with specific properties (Gallardo & Román, 1994).
Molecular Docking and Structure-Activity Relationship Studies
Research involving the structural analysis and docking studies of amide derivatives provides insights into their interactions with biological targets, which is essential for drug discovery and development. Such studies help in understanding the molecular basis of the compound's activity and optimizing its pharmacological properties (Kalita & Baruah, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-12-8-6-11(7-9-12)10-15(21)20-14-5-3-2-4-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKBBSKYTPJYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.